1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a trifluoromethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of benzylhydrazine with trifluoroacetic acid and ethyl acetoacetate under acidic conditions to form the pyrazole ring. The carboxylic acid group is then introduced through subsequent oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives with different functional groups.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, dihydropyrazoles, and pyrazole derivatives with modified functional groups.
Scientific Research Applications
1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The benzyl group contributes to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-3-(trifluoromethyl)-1H-indazole-4-carboxylic acid
- 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid
Uniqueness: 1-Benzyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group significantly enhances its pharmacokinetic profile compared to similar compounds, making it a valuable candidate for drug development .
Properties
IUPAC Name |
1-benzyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-9(11(18)19)7-17(16-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKCMKZNHDIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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